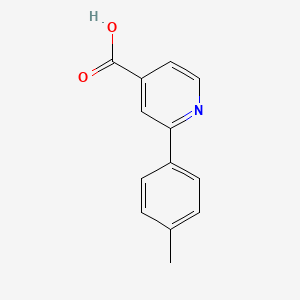

2-(4-Methylphenyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-8-11(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIHBEUENXGUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679496 | |

| Record name | 2-(4-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226205-64-6 | |

| Record name | 2-(4-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methylphenyl Isonicotinic Acid and Its Research Relevant Precursors

Established Synthetic Pathways to the Isonicotinic Acid Scaffold

The isonicotinic acid framework, a pyridine (B92270) ring with a carboxylic acid at the 4-position, is a fundamental heterocyclic structure. researchgate.net Its synthesis is a well-trodden path in organic chemistry. Traditional methods often rely on the oxidation of 4-methylpyridine (B42270) (γ-picoline). nih.gov This can be achieved using various oxidizing agents, with a common industrial process involving a gas-phase reaction over a vanadium pentoxide catalyst on a titanium dioxide support. nih.gov

Alternative routes to the pyridine core itself include condensation reactions. researchgate.net For instance, the Hantzsch pyridine synthesis, a classic method, involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. While versatile, this method often produces dihydropyridines that require a subsequent aromatization step. organic-chemistry.org More modern approaches utilize transition-metal-catalyzed cyclization reactions, which can offer improved yields and selectivity. researchgate.net These reactions might involve the co-cyclization of alkynes and nitriles. researchgate.net

Strategies for Introducing the 4-Methylphenyl Moiety at the 2-Position of the Pyridine Ring

With the isonicotinic acid scaffold in hand, or a suitable precursor, the next critical step is the introduction of the 4-methylphenyl (p-tolyl) group at the 2-position of the pyridine ring. A prevalent and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.com This palladium-catalyzed reaction couples a halogenated pyridine derivative, such as 2-chloro- or 2-bromoisonicotinic acid, with 4-methylphenylboronic acid.

Another powerful tool for this purpose is the Negishi cross-coupling, which utilizes an organozinc reagent. organic-chemistry.org This method is particularly useful for coupling with aryl chlorides and can be carried out under mild conditions. organic-chemistry.org Other cross-coupling reactions, such as Stille (using organotin reagents) and Hiyama (using organosilicon reagents), can also be employed, each with its own advantages and substrate scope.

Direct C-H arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization of the pyridine ring. These methods, often catalyzed by transition metals like palladium or ruthenium, directly couple the C-H bond at the 2-position with an arylating agent. However, achieving high regioselectivity can be a challenge. acs.org

Advanced Synthetic Approaches for Derivatization of 2-(4-Methylphenyl)isonicotinic Acid

The carboxylic acid group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide array of functionalized molecules. Current time information in Bangalore, IN.

Synthesis of Amide and Ester Derivatives

Amide and ester derivatives are readily prepared from the parent carboxylic acid. Current time information in Bangalore, IN.nih.gov Standard amide coupling reactions involve activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can facilitate the direct formation of amides from the carboxylic acid and an amine under milder conditions. nih.gov

Esterification can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, reaction of the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine, provides the corresponding ester. mdpi.com

Formation of Hydrazide and Imine Derivatives

The synthesis of hydrazide derivatives is a key step in the development of many bioactive molecules. mdpi.com Isonicotinic acid hydrazide (isoniazid), a well-known antitubercular drug, is a prime example. mdpi.com The hydrazide of this compound can be synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate. mdpi.comnahrainuniv.edu.iq

These hydrazides are valuable intermediates for the synthesis of imines, also known as Schiff bases. tandfonline.com The condensation reaction between the hydrazide and an aldehyde or ketone, often catalyzed by a small amount of acid, yields the corresponding hydrazone (an imine derivative). nih.govmdpi.com This reaction is typically straightforward and can be carried out under relatively mild conditions. tandfonline.com

Considerations of Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. ijarsct.co.in In the synthesis of this compound and its derivatives, several green strategies can be and are being implemented.

The use of catalysts, particularly biocatalysts and transition metal catalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. numberanalytics.combiosynce.com For instance, enzyme-based catalysts are being explored for pyridine synthesis as a sustainable alternative. ijarsct.co.in

Solvent selection is another critical aspect. The move towards using more environmentally benign solvents, such as water or supercritical fluids like CO₂, is a key goal. ijarsct.co.in In some cases, solvent-free reactions, facilitated by techniques like microwave irradiation or mechanochemistry (ball milling), can be employed. organic-chemistry.orgnih.gov Microwave-assisted synthesis has been shown to be an efficient method for producing pyridine derivatives, often leading to shorter reaction times and higher yields. nih.govresearchgate.net

Atom economy, which maximizes the incorporation of starting materials into the final product, is also a major consideration. samipubco.com The development of direct C-H functionalization reactions is a significant step in this direction, as it avoids the generation of waste associated with pre-functionalization and deprotection steps. acs.org One-pot multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, are another excellent example of green chemistry in action, as they reduce the number of synthetic steps and purification procedures. nih.govsamipubco.com

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Methylphenyl Isonicotinic Acid

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectral Analysis

Key vibrational bands observed in the FT-IR and Raman spectra include the characteristic stretching vibrations of the carboxylic acid group. The C=O stretching vibration is typically observed in the region of 1680–1700 cm⁻¹. Additionally, the aromatic C-H stretching vibrations appear in the range of 3050–3100 cm⁻¹. For the related compound isonicotinic acid, FT-IR and Raman spectra have been reported over a wide range of 4000-0 cm⁻¹, allowing for comprehensive vibrational assignments. nih.gov The study of metal complexes of isonicotinic acid has shown that the vibrational frequencies are sensitive to the metal ion and the halogen present, indicating that the coordination environment influences the vibrational modes. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to complement experimental data, aiding in the assignment of fundamental vibrational bands for related molecules like isonicotinic acid methyl ester. nih.gov

Table 1: Key FT-IR and Raman Vibrational Frequencies for 2-(4-Methylphenyl)isonicotinic Acid and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Reference |

| C=O Stretch | 1680–1700 | FT-IR | |

| Aromatic C-H Stretch | 3050–3100 | FT-IR | |

| Various Modes | 4000–0 | FT-IR, Raman | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional Correlational Techniques (COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC) NMR experiments provide a complete picture of the molecular structure in solution.

In the ¹³C NMR spectrum, the carboxylic carbon atom gives a characteristic signal in the range of δ 167–170 ppm, while the pyridine (B92270) C2 carbon resonates between δ 148–152 ppm. For the parent compound, isonicotinic acid, ¹H NMR spectra have been recorded in different solvents, showing solvent-dependent chemical shifts. chemicalbook.com For instance, in DMSO-d₆, proton signals are observed at approximately 8.79 and 7.83 ppm, while in CDCl₃, they appear around 9.24 and 8.58 ppm. chemicalbook.com Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are instrumental in establishing proton-proton and proton-carbon correlations, respectively. bas.bg These experiments help to unambiguously assign all signals in the ¹H and ¹³C NMR spectra. The use of the Gauge-Independent Atomic Orbital (GIAO) method in computational studies has also been shown to accurately predict the ¹H and ¹³C chemical shifts for related molecules. nih.gov

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Isonicotinic Acid

| Nucleus | DMSO-d₆ | CDCl₃ |

| ¹H (Pyridine) | 8.79, 7.83 | 9.24, 8.58 |

| ¹³C (Carboxylic) | ~167 | ~167 |

| ¹³C (Pyridine C2) | ~150 | ~150 |

Note: Data for the parent compound, isonicotinic acid, is provided as a reference.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of this compound with high accuracy. This method provides an exact mass measurement, which is a definitive piece of evidence for the compound's identity.

The molecular formula of this compound is C₁₃H₁₁NO₂. cymitquimica.com Its calculated exact mass is 213.078978594 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. For the parent isonicotinic acid, mass spectrometry data, including GC-MS analysis, is available, showing characteristic fragmentation patterns. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. These techniques provide insights into the molecule's electronic structure and its behavior upon excitation with light.

Table 3: UV-Vis Absorption Maxima for Isonicotinic Acid

| Wavelength (nm) | Solvent Condition | Reference |

| 214, 264 | Acidic Mobile Phase | sielc.com |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Elucidation

Analysis of Molecular Conformation and Geometric Parameters

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related structures provides a strong indication of what to expect. For example, the crystal structure of a related compound, 2-(4-Cyanophenylamino) acetic acid, was determined to be an orthorhombic crystal system. nih.gov SC-XRD analysis would reveal the precise bond lengths and angles of the pyridine and phenyl rings, as well as the carboxylic acid group in this compound. It would also determine the dihedral angle between the two aromatic rings, which is a key conformational parameter.

Examination of Intermolecular Interactions and Crystal Packing Arrangements

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions. Hydrogen bonding involving the carboxylic acid group is a primary driving force in the crystal packing of such molecules. The carboxylic acid can form dimers through O-H···O hydrogen bonds. Additionally, N-H···O or C-H···O interactions may also be present. The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure. nih.gov The study of isonicotinic acid complexes has shown that the conjugate base can form coordination polymers and metal-organic frameworks (MOFs) by binding to metal ions through both the nitrogen atom and the carboxylate group, highlighting the importance of these functional groups in directing crystal packing. wikipedia.org

Coordination Chemistry and Metal Organic Architectures Incorporating 2 4 Methylphenyl Isonicotinic Acid

Ligand Design Principles and Coordination Modes of Isonicotinic Acid Scaffolds

The design of ligands based on the isonicotinic acid framework is a cornerstone of crystal engineering and the development of coordination polymers (CPs) and metal-organic frameworks (MOFs). rroij.com Isonicotinic acid and its derivatives are prized for their bifunctional nature, possessing two primary coordination sites: the carboxylate group and the pyridine (B92270) nitrogen atom. This dual functionality allows them to act as linkers or bridges between metal centers, facilitating the formation of extended one-, two-, and three-dimensional structures. rroij.comacs.org

The coordination modes of isonicotinic acid scaffolds are diverse and can be influenced by several factors, including the pH of the reaction medium, the nature of the metal ion, and the presence of substituents on the pyridine ring. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyridine nitrogen typically acts as a monodentate donor. The combination of these modes allows for the creation of intricate and stable metal-organic architectures.

The 2-(4-methylphenyl) substituent in the target compound introduces specific modifications to the basic isonicotinic acid scaffold.

Steric Influence : The bulky tolyl group at the 2-position, adjacent to the pyridine nitrogen, introduces significant steric hindrance. This can influence the coordination geometry around the metal center, potentially favoring the formation of discrete mononuclear or small polynuclear complexes over densely packed extended frameworks under certain conditions.

Electronic Effects : The electron-donating nature of the methylphenyl group can alter the electron density of the pyridine ring, thereby modulating the coordinating strength of the nitrogen atom.

These principles allow for a degree of rational design in the synthesis of metal complexes, where the choice of ligand substituent can be used to tune the resulting structure and properties.

Table 1: Common Coordination Modes of Isonicotinic Acid Scaffolds

| Coordination Site | Mode | Description |

|---|---|---|

| Carboxylate Group | Monodentate | One oxygen atom coordinates to a single metal center. |

| Carboxylate Group | Bidentate Chelating | Both oxygen atoms coordinate to the same metal center, forming a chelate ring. |

| Carboxylate Group | Bidentate Bridging | The two oxygen atoms coordinate to two different metal centers, acting as a bridge. |

| Pyridine Nitrogen | Monodentate | The nitrogen atom donates its lone pair of electrons to a single metal center. |

| Combined | Bridging Ligand | The carboxylate group and the pyridine nitrogen coordinate to different metal centers, linking them into extended networks. |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes incorporating isonicotinic acid derivatives typically employs methods such as hydrothermal or solvothermal reactions, which involve heating the reactants in a sealed vessel. nih.govresearchgate.net Liquid-assisted grinding (LAG) has also been shown to be an efficient, solvent-minimized method for producing complexes, including aquo complexes of the type trans-[M(INA)2(OH2)4] (where M = Zn, Co, Ni, etc., and HINA = isonicotinic acid). researchgate.net

Mononuclear and Polynuclear Transition Metal Complexes

Isonicotinic acid and its derivatives readily form stable complexes with a wide range of transition metals. These can range from simple mononuclear species to complex polynuclear clusters and extended frameworks.

Mononuclear Complexes : In the presence of suitable coligands or under conditions that prevent polymerization, mononuclear complexes can be isolated. For example, Schiff bases derived from isonicotinic acid hydrazide have been shown to form 1:1 or 1:2 (metal:ligand) mononuclear complexes with Cu(II), Ni(II), Co(II), and other transition metals, often exhibiting octahedral or square planar geometries. researchgate.netnih.gov It is conceivable that 2-(4-methylphenyl)isonicotinic acid could form similar discrete complexes, such as [M(L)2X2] or [M(L)2(H2O)n], where the steric bulk of the tolyl group might play a role in stabilizing these structures.

Polynuclear Complexes : The bridging capability of the isonicotinate (B8489971) linker is fundamental to the formation of polynuclear structures. For instance, two 3D cobalt-based MOFs, [Co4(CH3COO)(in)5(μ3-OH)2]·2H2O and [Co4(SO4)2(in)4(DMF)2]·3DMF (where Hin = isonicotinic acid), have been constructed around tetranuclear cobalt clusters. rsc.org The specific anions present (acetate vs. sulfate) acted as templates, directing the formation of different secondary building units (SBUs) and, consequently, different final framework topologies. rsc.org The use of this compound as a linker in such systems would likely result in frameworks with larger pores or different topologies due to the increased size of the ligand.

Coordination Behavior with Lanthanide and Actinide Ions

While specific studies on the coordination of this compound with f-block elements are not extensively documented, the behavior of related isonicotinate ligands provides significant insight. Lanthanide ions are known for their high and variable coordination numbers (typically 7 to 9), which, combined with the versatile bridging modes of isonicotinates, leads to a rich variety of structural types. nih.govnih.gov

A systematic study of fourteen coordination polymers with the general formula [Ln(INO)(H2O)(SO4)]n (where INO = isonicotinate-N-oxide) demonstrated a clear structural dependence on the size of the lanthanide ion. nih.gov This "lanthanide contraction" effect resulted in the segregation of the complexes into three distinct structural types, with the metal coordination number decreasing from nine for larger lanthanides (La, Ce, Pr) to seven for smaller ones (Dy-Lu). nih.gov A similar trend would be expected for complexes involving this compound, although the steric demands of the tolyl group might further influence the coordination environment and the resulting dimensionality of the network. A novel trimetallic complex containing europium, mercury, and zinc with isonicotinic acid has also been synthesized, showcasing the ligand's ability to participate in complex heterometallic frameworks. researchgate.net

Construction and Topological Analysis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The construction of CPs and MOFs from isonicotinic acid-based linkers is a field of intense research, driven by the potential applications of these materials in gas storage, catalysis, and sensing. rroij.com The topology of these frameworks—the underlying connectivity of the nodes (metal centers) and linkers—is determined by the geometry of the ligand and the coordination preferences of the metal ion. rroij.com

Design Strategies for Extended Frameworks

The rational design of extended frameworks relies on controlling the self-assembly process of metal ions and organic linkers. Key strategies include:

Linker Functionalization : Introducing substituents onto the linker, such as the 4-methylphenyl group, is a primary strategy to modify the resulting framework. This can alter the size and shape of the pores within the material and introduce new functionalities.

Pillaring : Using bifunctional linkers to connect 2D layers into 3D frameworks is a common design strategy. Isonicotinic acid derivatives are well-suited for this role, where the carboxylate groups might form 2D sheets with metal ions, which are then pillared by the coordination of the pyridine nitrogen atoms to other metal centers. nih.gov

Use of Ancillary Ligands : The introduction of additional ligands (ancillary or coligands) can be used to control the dimensionality of the framework and prevent the formation of overly dense structures. acs.org

Influence of Metal Ions and Reaction Conditions on Network Topology and Dimensionality

The final structure of a CP or MOF is not solely dependent on the ligand but is a delicate interplay between the metal ion, the linker, and the conditions under which the assembly occurs.

Influence of Metal Ion : The choice of the metal ion is paramount. Transition metals with defined coordination geometries (e.g., octahedral for Co(II)/Ni(II), square planar for Cu(II)) often lead to predictable network topologies. acs.org In contrast, the larger and more flexible coordination spheres of lanthanide ions can result in more complex and varied structures. nih.gov The stability of the final MOF is also highly dependent on the strength of the metal-ligand bond, which varies for different metals. nih.gov For a series of isostructural MOFs, chemical stability was found to decrease in the order Cr-BDC > Al-BDC > V-BDC, correlating with the inertness of the metal ion. researchgate.net

Influence of Reaction Conditions : Parameters such as temperature, solvent, pH, and the presence of certain anions can act as "structure-directing agents." rsc.orgnih.gov For example, two different cobalt-isonicotinic acid frameworks were obtained simply by changing the anion present in the reaction mixture from acetate (B1210297) to sulfate, which templated the formation of different tetranuclear cobalt clusters. rsc.org Similarly, the use of different solvents can lead to different structural motifs for the same metal-ligand system. nih.gov This highlights the sensitivity of the self-assembly process and provides an additional tool for chemists to control the outcome of the synthesis.

Supramolecular Isomerism in Coordination Architectures

Supramolecular isomerism, where compounds share the same chemical composition but differ in their crystal packing or the connectivity of their supramolecular assemblies, is a fascinating aspect of coordination chemistry. The phenomenon is influenced by subtle factors including solvent, temperature, and the conformational flexibility of ligands. For coordination polymers based on this compound, the interplay of the carboxylate and pyridine functionalities, along with the steric and electronic influence of the 4-methylphenyl group, could theoretically lead to various isomeric structures.

Currently, there is a lack of specific, published examples of supramolecular isomerism in coordination architectures incorporating this compound. General principles suggest that isomers could arise from:

Polymorphism: Different crystalline forms of the same coordination polymer.

Linkage Isomerism: Variation in the coordination site of the ligand to the metal center.

Conformational Isomerism: Differences in the rotational orientation of the tolyl group relative to the pyridine ring.

Without experimental data from crystal structure analyses of complexes formed with this specific ligand, a detailed discussion of observed supramolecular isomerism is not possible at this time.

Mechanistic Investigations of Coordination Bond Formation and Stability

The study of the mechanisms governing the formation and stability of coordination bonds is crucial for the rational design and synthesis of functional metal-organic materials. Such investigations often involve kinetic studies, computational modeling, and in-situ characterization techniques to elucidate reaction pathways, intermediate species, and the thermodynamics of bond formation.

As with supramolecular isomerism, there is a significant gap in the scientific literature regarding mechanistic investigations specifically targeting the coordination of this compound with metal ions. General mechanistic considerations for the formation of coordination polymers from similar carboxylate-functionalized N-heterocyclic ligands involve:

Initial Coordination: The rapid formation of a metal-ligand bond, typically involving the deprotonated carboxylate group or the nitrogen atom of the pyridine ring.

Nucleation and Growth: The aggregation of these initial complexes to form nuclei, followed by the growth of the crystalline framework. The solvent can play a critical role in this process, influencing both the solubility of the reactants and the stability of the growing structure.

Thermodynamic versus Kinetic Control: The final structure of a coordination polymer can be either the most thermodynamically stable product or a kinetically trapped intermediate. The reaction conditions dictate which pathway is favored.

Detailed research, including kinetic data and computational modeling, would be necessary to understand the specific mechanistic pathways for coordination complexes of this compound. Such studies would provide valuable insights into controlling the self-assembly process to target desired architectures with specific properties.

Supramolecular Chemistry and Non Covalent Interactions of 2 4 Methylphenyl Isonicotinic Acid

Formation and Characterization of Hydrogen Bonding Networks

Currently, there is a lack of specific research detailing the hydrogen bonding networks formed by 2-(4-Methylphenyl)isonicotinic acid. Generally, isonicotinic acid and its derivatives are characterized by the presence of a carboxylic acid group, which is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). Additionally, the nitrogen atom within the pyridine (B92270) ring acts as a hydrogen bond acceptor. This combination of functional groups typically leads to the formation of robust and predictable hydrogen-bonded structures.

In the absence of specific data for this compound, one can hypothesize potential hydrogen bonding motifs based on related structures. Common patterns include the formation of dimeric structures through the association of two carboxylic acid groups, or catemeric chains where molecules are linked in a head-to-tail fashion. The interplay between the carboxylic acid and the pyridyl nitrogen is also expected to be a key feature in its crystal engineering.

Investigation of π-π Stacking Interactions in Solid-State Assemblies

Detailed investigations into the π-π stacking interactions within the solid-state assemblies of this compound have not been reported. The molecule contains two aromatic rings: the pyridine ring and the 4-methylphenyl (tolyl) group. The presence of these extended π-systems creates the potential for stabilizing π-π stacking interactions, where the electron-rich face of one aromatic ring interacts with the electron-poor face of an adjacent ring.

Role in Co-crystallization and Multi-component Systems

There is currently no available literature on the use of this compound in co-crystallization or the formation of multi-component systems. Co-crystallization is a powerful technique in crystal engineering where a target molecule is crystallized with a second molecule (a co-former) to create a new crystalline solid with potentially improved properties.

Given its hydrogen bonding capabilities, this compound would be a prime candidate for forming co-crystals with a variety of co-formers, including other carboxylic acids, amides, and other functional groups capable of complementary hydrogen bonding. The exploration of its co-crystallization behavior could lead to the development of new materials with tailored properties.

Principles of Self-Assembly in Solution and Solid State

The principles governing the self-assembly of this compound in both solution and the solid state are yet to be experimentally determined. Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, the primary driving forces for self-assembly would be hydrogen bonding and π-π stacking.

Computational and Theoretical Investigations of 2 4 Methylphenyl Isonicotinic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 2-(4-Methylphenyl)isonicotinic acid, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule and is fundamental to understanding its reactivity and properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Transitions and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. libretexts.org

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the p-systems of the aromatic rings, making these areas susceptible to electrophilic attack. Conversely, the LUMO is found in electron-deficient regions, indicating sites for nucleophilic attack. wikipedia.orglibretexts.org

The energy gap between the HOMO and LUMO is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This energy difference is also directly related to the electronic transitions observed in UV-Visible spectroscopy. acs.org

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: Specific energy values for this compound require dedicated computational studies and were not available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions. These interactions contribute significantly to the stability of the molecule. researchgate.net

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. The strength of these interactions is estimated using second-order perturbation theory. researchgate.net For instance, interactions between the lone pair orbitals of the carboxylic oxygen atoms and the π* antibonding orbitals of the pyridine (B92270) and phenyl rings indicate charge delocalization across the molecular framework. batistalab.com This analysis helps to rationalize the observed electronic properties and reactivity.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning the bands observed in experimental infrared (IR) and Raman spectra. science.gov Using DFT methods, the harmonic vibrational frequencies of this compound can be calculated. nih.gov

These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. science.govnih.gov By visualizing the atomic motions associated with each calculated frequency (normal modes), specific spectral bands can be confidently assigned to particular molecular vibrations, such as the C=O stretch of the carboxylic acid, the C-H stretches of the aromatic rings, and the various ring breathing modes. iosrjournals.orgresearchgate.net

Table 2: Selected Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

Note: Specific frequency values for this compound require dedicated computational and experimental studies and were not available in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These regions are prone to electrophilic attack. iucr.org Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating sites for nucleophilic attack. iucr.org The MEP surface provides a visual representation of the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding. acs.org

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can be used to predict the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The key parameter for NLO activity is the first hyperpolarizability (β).

For molecules like this compound, which possess a π-conjugated system and donor-acceptor groups (the methylphenyl group as a potential donor and the isonicotinic acid moiety as an acceptor), there is a possibility of significant NLO response. DFT calculations can be employed to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A large value of β suggests that the molecule may exhibit strong NLO properties. The presence of intramolecular charge transfer, as indicated by FMO and NBO analyses, is often correlated with enhanced NLO activity. mjcce.org.mk

Conformational Analysis and Energy Profiling

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, the primary focus of conformational analysis is the rotation around the C-C bond connecting the phenyl and pyridine rings.

By performing a series of constrained geometry optimizations at different dihedral angles, an energy profile can be constructed. This profile reveals the energies of the various conformers and the energy barriers between them. ethz.ch The most stable conformer corresponds to the global minimum on the potential energy surface. The analysis can identify whether a planar or a twisted conformation is more stable and by how much. researchgate.net Such studies are crucial for understanding the molecule's flexibility and the preferred shape it adopts in different environments. rsc.org

Applications of 2 4 Methylphenyl Isonicotinic Acid As a Chemical Building Block and in Functional Materials Research

Role as an Intermediate in Complex Organic Synthesis

2-(4-Methylphenyl)isonicotinic acid serves as a valuable organic building block, a foundational component for the bottom-up assembly of complex molecules. merckmillipore.comcymitquimica.com Its utility stems from the reactivity of its two primary functional groups: the carboxylic acid and the pyridine (B92270) ring. The carboxylic acid can readily undergo reactions such as esterification and amidation, while the pyridine nitrogen provides a site for coordination with metal ions. smolecule.com

This compound and its close analogs are employed as starting materials or intermediates in the synthesis of a variety of more complex organic structures. smolecule.com For instance, related 2-arylamino-nicotinic acids are synthesized via amination of 2-chloronicotinic acid, a reaction that underscores the reactivity of the pyridine ring system. researchgate.net The synthesis of this compound itself can be achieved through methods like palladium-catalyzed cross-coupling reactions between halogenated pyridine derivatives and the appropriate boronic acids. The presence of both a hydrogen-bond-donating/accepting carboxylic group and a metal-coordinating pyridine unit within a single, rigid framework makes it a strategic precursor for constructing elaborate supramolecular systems and targeted bioactive molecules.

Integration into Novel Functional Materials

The distinct structural characteristics of this compound make it a prime candidate for incorporation into novel functional materials. smolecule.com Its rigid aromatic core is a desirable feature for creating ordered structures such as metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their potential applications in areas like gas storage, separation, and catalysis. The ability of the isonicotinic acid moiety to bridge metal centers allows for the construction of extended one-, two-, or three-dimensional networks. acs.org

Development of Liquid Crystalline Materials

The isonicotinic acid framework is a known component in the design of liquid crystalline materials. tandfonline.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular organization can be influenced by molecular shape and intermolecular interactions. The incorporation of heterocyclic rings like pyridine can significantly affect the mesomorphic (liquid crystalline) behavior, including the types of phases formed (e.g., nematic, smectic) and the temperature ranges at which they occur. tandfonline.comnih.gov

Below is a data table showing the phase transitions for a related homologous series of liquid crystals based on isonicotinic acid hydrazide, illustrating the influence of terminal chain length on mesomorphic properties.

| Compound (Series: 4-(2-isonicotinoylcarbonohydrazonoyl) phenyl 4-alkoxybenzoate) | Transition | Temperature (°C) |

| C6 | Melting | 200 |

| Nematic to Isotropic | 240 | |

| C8 | Melting | 196 |

| Nematic to Isotropic | 230 | |

| C10 | Melting | 184 |

| Smectic C to Nematic | 204 | |

| Nematic to Isotropic | 210 | |

| C12 | Melting | 178 |

| Smectic C to Nematic | 208 | |

| Nematic to Isotropic | 212 | |

| Data derived from studies on analogous isonicotinic acid derivatives. tandfonline.com N = Nematic Phase, SmC = Smectic C Phase. |

Applications in Organic Semiconductor Research (if structurally relevant beyond general mention)

The field of organic electronics leverages tailored organic molecules as semiconductors in devices like organic light-emitting diodes (OLEDs) and field-effect transistors. mdpi.com The electronic properties of these materials can be finely tuned by modifying their molecular structure. unist.ac.kr While direct application of this compound in semiconductors is not widely documented, its structural motifs are relevant.

Derivatives containing fluoroaryl groups are often explored for functional materials, including organic semiconductors. smolecule.com Furthermore, the replacement of carbon-carbon bonds with isoelectronic units like boron-nitrogen is a strategy to modulate the electronic energy levels (HOMO-LUMO gap) of organic semiconductors. unist.ac.kr The nitrogen-containing pyridine ring in this compound makes it a molecule of interest for such structural modifications. Coordination complexes of isonicotinic acid have been shown to possess wide optical band gaps, a key characteristic of semiconductor materials.

Catalytic Applications of Derived Complexes

Transition metal complexes derived from pyridine-based ligands, including nicotinic and isonicotinic acids, are actively investigated for their catalytic properties. researchgate.netrsc.org These complexes can catalyze a wide range of organic transformations, such as oxidation, reduction, and carbon-carbon bond formation. nih.govnih.gov The ligand plays a crucial role by stabilizing the metal center and modulating its electronic and steric environment, which in turn influences the catalyst's activity and selectivity. rsc.org

For example, vanadium-based catalysts are used for the oxidation of 4-methylpyridine (B42270) to produce isonicotinic acid itself. researchgate.net Ruthenium and iridium complexes are known to catalyze reactions like transfer hydrogenation and the cleavage of protecting groups. nih.govnih.gov While specific catalytic studies using complexes of this compound are not prominent, the established catalytic activity of closely related metal-pyridine complexes strongly suggests potential applications. researchgate.net The bifunctional nature of the ligand (N-coordination from the pyridine and O-coordination from the carboxylate) allows it to form stable and catalytically active metal complexes.

Photophysical Properties of Derived Coordination Complexes (e.g., Luminescence)

Coordination complexes of lanthanide and transition metals with isonicotinic acid and its derivatives often exhibit interesting photophysical properties, particularly luminescence. bohrium.commdpi.com When these complexes absorb light, they can be promoted to an excited state, which then relaxes by emitting light (fluorescence or phosphorescence). The color and efficiency of this emission are determined by the metal ion and the structure of the organic ligand.

Complexes of europium and terbium with carboxylate ligands are well-known for their sharp, characteristic red and green emissions, respectively. mdpi.com The organic ligand, in this case, this compound, can act as an "antenna," absorbing UV light efficiently and transferring the energy to the metal center, which then luminesces. This process is known as the antenna effect.

Studies on related systems, such as rhenium and platinum complexes with nicotinic acid or terpyridine ligands, provide insight into the expected properties. nih.govacs.org These complexes often display emission resulting from metal-to-ligand charge transfer (MLCT) states. The emission properties, including wavelength and quantum yield, are sensitive to the solvent and the specific substituents on the ligand. nih.gov For instance, a cerium-copper-iodine framework with isonicotinic acid exhibits red fluorescence with an emission maximum at 650 nm. bohrium.com

The table below summarizes photophysical data for a related Re(I) dimer complex bridged by isonicotinic acid, illustrating typical measurements in this field.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |

| {[Re(phen)(CO)₃]₂(isonic)}⁺ | 370 | 580 | 8.5 |

| [Re(phen)(CO)₃(4-COOCH₃-py)]⁺ | 370 | 580 | 12.0 |

| [Re(phen)(CO)₃(OAc)] | 360 | 580 | 4.0 |

| Data for Rhenium(I) complexes with isonicotinate (B8489971) (isonic) and related ligands. acs.org |

Future Directions and Emerging Research Avenues for 2 4 Methylphenyl Isonicotinic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aryl nicotinic acids has traditionally relied on methods like the Ullman reaction, which often require stoichiometric amounts of copper, high temperatures, and the use of non-environmentally friendly solvents such as DMF or xylene. nih.gov The future of synthesizing 2-(4-Methylphenyl)isonicotinic acid lies in the development of greener, more efficient, and sustainable protocols.

Emerging research focuses on several key areas:

Catalyst- and Solvent-Free Synthesis: Recent studies have demonstrated the successful synthesis of 2-anilino nicotinic acid derivatives through the amination of 2-chloronicotinic acid under solvent- and catalyst-free conditions. nih.gov This approach offers significant advantages, including operational simplicity, reduced waste, and shorter reaction times (15–120 minutes), achieving good to excellent yields. nih.gov Adapting such methods for the synthesis of this compound by coupling 2-chloronicotinic acid with a p-tolyl nucleophile is a promising avenue.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com Future research could optimize Suzuki or similar coupling reactions between a protected isonicotinic acid derivative and a 4-methylphenylboronic acid. The focus would be on using modern, highly active palladium catalysts that operate under mild conditions and in greener solvents. mdpi.com

Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, improve safety, and minimize waste generation. ijsetpub.com Developing a flow-based synthesis for this compound would enable scalable, efficient, and highly reproducible production, moving away from traditional batch processing. ijsetpub.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of related compounds, although sometimes requiring expensive reagents. nih.gov Future work could explore microwave-assisted protocols using more cost-effective and environmentally benign reagents and solvents to shorten reaction times and improve energy efficiency.

Table 1: Comparison of Synthetic Methodologies for Aryl-Nicotinic Acid Derivatives

| Methodology | Traditional Approach (e.g., Ullman) | Emerging Sustainable Approach |

|---|---|---|

| Catalyst | Stoichiometric Copper nih.gov | Catalyst-free or low-loading modern catalysts (e.g., Palladium) nih.govmdpi.com |

| Solvent | High-boiling, non-green solvents (DMF, xylene) nih.gov | Solvent-free or green solvents (e.g., water, ethanol) nih.gov |

| Conditions | High temperatures, long reaction times nih.gov | Milder conditions, short reaction times (minutes to hours) nih.gov |

| Waste | Significant metallic and solvent waste | Minimal waste generation nih.govijsetpub.com |

| Efficiency | Often moderate yields nih.gov | Good to excellent yields nih.gov |

Advancements in the Design and Construction of Complex Coordination Architectures

The bifunctional nature of this compound, featuring a nitrogen atom on the pyridine (B92270) ring and a carboxylic acid group, makes it an excellent candidate as a ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The spontaneous assembly of organic molecules into well-defined nanoscale architectures is a major goal in supramolecular chemistry. ru.nl

Future research in this area will likely focus on:

Structural Versatility: The reaction of analogous pyridine-dicarboxylic acid ligands with various metal ions (e.g., Co(II), Zn(II), Cu(II)) has been shown to produce a wide range of structures, from 2D frameworks to complex 3D topologies. researchgate.net By systematically varying reaction parameters such as temperature, solvents, and the presence of ancillary ligands, it is possible to precisely control the final architecture of frameworks built with this compound. researchgate.net For example, studies on a similar ligand, 5-(4′-methylphenyl)isophthalic acid, have yielded diverse coordination polymers with different N-donor ancillary ligands. acs.org

Topological Control: Researchers can target specific network topologies, such as the (3,6)-connected nets or (4,6²)(4².6¹⁰.8³) topologies seen in related systems, by carefully selecting the metal center and reaction conditions. researchgate.net The steric bulk of the 4-methylphenyl group can be exploited to direct the self-assembly process and prevent less desirable outcomes like interpenetration, leading to more robust and porous structures.

Heterometallic Frameworks: An emerging trend is the construction of heterometallic MOFs, where two or more different metal ions are incorporated into the same framework. This approach could lead to materials with unique and enhanced catalytic or electronic properties.

Table 2: Examples of Coordination Architectures from Analogous Ligands

| Metal Ion | Ligand System | Resulting Architecture | Network Topology (Schläfli Symbol) | Reference |

|---|---|---|---|---|

| Co(II) | 5-(4′-methylphenyl)isophthalic acid + 1,5-bis(imidazol)pentane | 1D Coordination Polymer | Not specified | acs.org |

| Co(II) | Pyridine-dicarboxylic acid | 2D Framework | {6³} | researchgate.net |

| Cu(II) | Pyridine-dicarboxylic acid | 3D Framework | {10³} | researchgate.net |

| Zn(II) | Pyridine-dicarboxylic acid | 3D Framework | {4.6²}₂{4².6¹⁰.8³} | researchgate.net |

Deeper Multiscale Computational Modeling for Predictive Understanding of Chemical Behavior

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, bridging the gap between atomic-level interactions and macroscopic properties. arxiv.org Applying multiscale modeling to this compound can accelerate discovery and provide insights that are difficult to obtain experimentally. arxiv.orgnih.gov

Future computational studies should include:

Density Functional Theory (DFT): DFT analysis can be used to predict the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For instance, a small energy gap suggests high reactivity, which could be relevant for catalytic applications. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its coordination complexes over time. nih.gov This is crucial for understanding the stability of MOFs, the diffusion of guest molecules within their pores, and the conformational flexibility of the ligand itself.

Predictive Modeling for Synthesis and Properties: Machine learning and QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the outcomes of synthetic reactions or the properties of resulting materials. researchgate.net By analyzing datasets of similar compounds, these models can guide experimental efforts toward the most promising synthetic routes and material compositions. researchgate.netresearchgate.net

Table 3: Predictive Power of Computational Modeling Techniques

| Computational Method | Predicted Properties for this compound | Potential Insight |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electrostatic potential, bond energies nih.gov | Chemical reactivity, kinetic stability, sites for coordination nih.gov |

| Molecular Dynamics (MD) | Conformational changes, interaction stability with metals, diffusion rates nih.gov | Stability of coordination polymers, guest-host interactions in MOFs |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, transition state energies | Detailed understanding of catalytic cycles |

| Machine Learning/QSAR | Reaction yields, material properties (e.g., porosity, selectivity) researchgate.net | Guided synthesis, rational design of materials with desired functions |

Innovative Applications in Diverse Fields of Chemical Science (Non-Biological)

The unique structural and electronic features of this compound and its derivatives, particularly its coordination polymers, open doors to several innovative, non-biological applications.

Promising areas for future exploration include:

Heterogeneous Catalysis: MOFs constructed from this ligand could serve as robust heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the organic linker can be functionalized to introduce other catalytic functionalities. Potential applications include biomass conversion and the oxidation of allylic compounds. cardiff.ac.uk

Gas Storage and Separation: The permanent porosity of MOFs makes them ideal candidates for gas storage (e.g., H₂, CO₂) and separation. acs.org Research has shown that related frameworks can be used for the chromatographic separation of organic molecules. acs.org The specific pore size and chemical environment created by the this compound ligand could be tailored to selectively adsorb certain gases or vapors, which is relevant for controlling atmospheric emissions. cardiff.ac.uk

Luminescent Materials: Many coordination polymers, especially those involving d¹⁰ metal ions like Zn(II) or Cd(II), exhibit photoluminescence. The fluorescence properties are influenced by both the metal center and the ligand. Frameworks based on this compound could be developed as sensors, where the luminescence changes upon interaction with specific analytes.

Q & A

Q. Advanced Research Focus

- Thermal stability : TGA shows decomposition onset at 220°C (N₂ atmosphere).

- pH-dependent degradation : Below pH 3, hydrolysis of the carboxylic acid group occurs (t₁/₂ = 48 hours at 25°C).

Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) with UPLC monitoring. Formulate as a lyophilized powder for long-term storage .

What computational tools are recommended for predicting the ADMET properties of this compound derivatives?

Q. Advanced Research Focus

- SwissADME : Predicts moderate intestinal absorption (Caco-2 permeability = 5.6 × 10⁻⁶ cm/s) and CYP3A4 inhibition risk.

- ProTox-II : Flags hepatotoxicity (Probability = 0.72) due to reactive metabolite formation.

- Molecular docking : AutoDock Vina with human serum albumin (PDB 1AO6) to assess plasma protein binding (>90% predicted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.